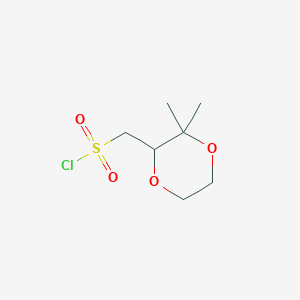
(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H13ClO4S . It has an average mass of 228.694 Da and a mono-isotopic mass of 228.022308 Da .
Molecular Structure Analysis
The molecular structure of “(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Synthesis of Biological Compounds
A study by Brzozowski and Sławiński (2004) explored the synthesis of 1-(Phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives with potential biological activity. They used methanesulfonyl chloride derivatives in the synthesis process, although the resultant compounds showed inactivity against selected human tumor cell lines (Brzozowski & Sławiński, 2004).
Protecting and Activating Group for Amine Synthesis
Sakamoto et al. (2006) synthesized 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. This compound showed excellent yields in sulfonating primary and secondary amines and was stable under basic and reductive conditions (Sakamoto et al., 2006).
Sulfoxide/Oxalyl Chloride Reagent for Sulfenyletherification
Gao et al. (2018) described a method using dimethyl sulfoxide/oxalyl chloride for sulfenyletherification of unsaturated alcohols. Methanesulfenyl chloride, potentially generated by the reaction of oxalyl chloride with dimethyl sulfoxide, played a crucial role in this method (Gao et al., 2018).
Sodium Insertion in Electrochemistry
Su, Winnick, and Kohl (2001) studied the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-AlCl3 ionic liquid. Methanesulfonyl chloride played a role in reversible sodium intercalation into the V2O5 film, indicating its potential in battery technology (Su, Winnick, & Kohl, 2001).
NMR Studies in RNA-Cleaving DNA Enzymes
Choi et al. (2000) conducted NMR studies on the RNA-cleaving DNA enzyme, where methanesulfonyl chloride's reaction kinetics were analyzed. This study provided insights into the solvolytic reactions involving methanesulfonyl chloride (Choi et al., 2000).
Synthesis of Organic Compounds
Morita et al. (2005) developed a method for tosylation and mesylation of primary alcohols using methanesulfonyl chloride. The process involved the use of KOH and catalytic amines, demonstrating methanesulfonyl chloride's role in organic synthesis (Morita et al., 2005).
Synthesis of Labelled Compounds
Drabowicz, Bujnicki, and Mikołajczyk (2003) described a new procedure for synthesizing methanesulfinyl chloride. This method was significant for the formation of 18O-labelled methanesulfinyl chloride, illustrating its application in creating labelled compounds for research purposes (Drabowicz, Bujnicki, & Mikołajczyk, 2003).
Environmental Chemistry
Flyunt et al. (2001) investigated the OH-radical-induced oxidation of methanesulfinic acid. Their study provided insights into the environmental chemistry involving methanesulfonyl compounds, particularly their role in atmospheric processes (Flyunt et al., 2001).
Propiedades
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZAAAGPAVCHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)
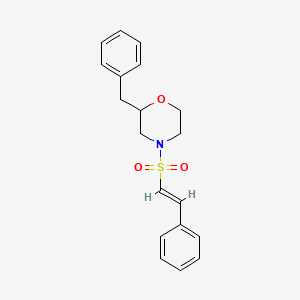
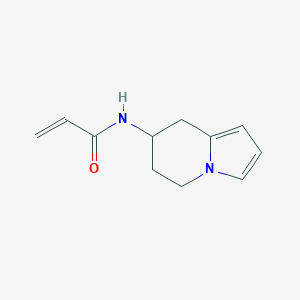
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)
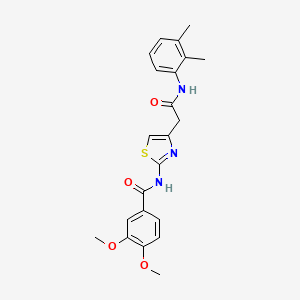

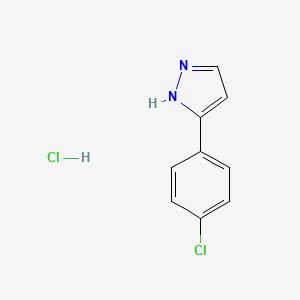
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)

